![molecular formula C16H24N2O B1222812 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE](/img/structure/B1222812.png)
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE is a compound belonging to the class of piperazines. Piperazines are a group of chemicals that have a wide range of applications in pharmaceuticals, agrochemicals, and other industries. This compound is known for its unique structure, which includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a 2-methyl-1-propanone moiety .
Vorbereitungsmethoden
The synthesis of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method involves the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives through the condensation of amines, aldehydes, isocyanides, and carboxylic acids . Industrial production methods often involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Analyse Chemischer Reaktionen
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate.
Wirkmechanismus
The mechanism of action of 1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes in the body, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The compound’s effects on cellular processes are mediated through these interactions, leading to its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
1-[4-(2,3-DIMETHYLPHENYL)PIPERAZINO]-2-METHYL-1-PROPANONE can be compared with other piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal drug, it has a similar piperazine core but different substituents.
Ranolazine: Another anti-anginal drug with a piperazine ring, but with distinct structural features.
Aripiprazole: An antipsychotic drug that also contains a piperazine moiety, but with different functional groups attached.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C16H24N2O |
|---|---|
Molekulargewicht |
260.37 g/mol |
IUPAC-Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpropan-1-one |
InChI |
InChI=1S/C16H24N2O/c1-12(2)16(19)18-10-8-17(9-11-18)15-7-5-6-13(3)14(15)4/h5-7,12H,8-11H2,1-4H3 |
InChI-Schlüssel |
KFWOHYYCXICJDX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C(C)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


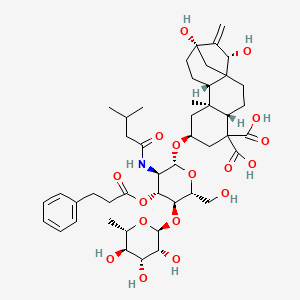
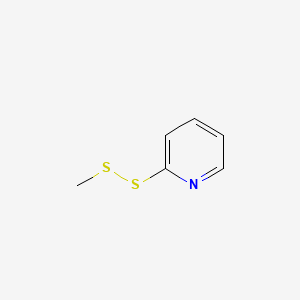


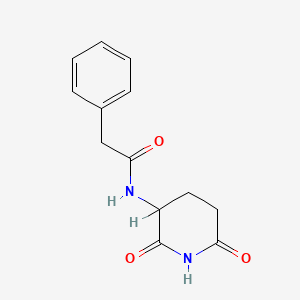



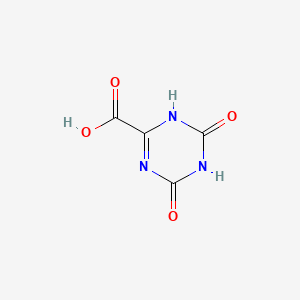
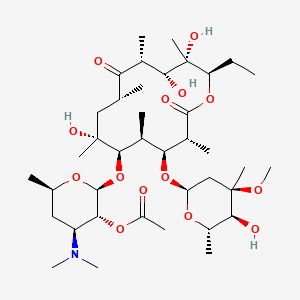


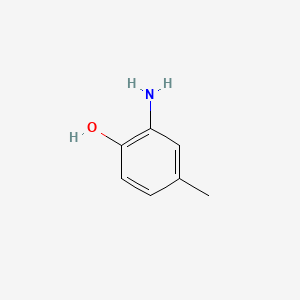
![Dibenzo[a,c]phenazine](/img/structure/B1222753.png)
